Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate, also known as MMSTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMSTC belongs to the class of sulfonamide compounds and has been shown to possess a range of biological properties, including anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and cancer-related diseases. Studies have shown that this compound possesses anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to possess antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cancer. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. Studies have also shown that this compound can modulate the immune system by regulating the production of cytokines and chemokines. This compound has also been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate in lab experiments include its high purity and yield, as well as its well-established synthesis method. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.
Future Directions
There are several future directions for the study of Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate, including the development of novel analogs with improved therapeutic properties. Further studies are also needed to determine the safety and efficacy of this compound in preclinical and clinical trials. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored. Finally, the development of new methods for the synthesis of this compound and its analogs should be investigated to improve the efficiency and yield of the synthesis process.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of inflammatory and cancer-related diseases. This compound possesses anti-inflammatory, analgesic, and antitumor effects and has been extensively studied for its biochemical and physiological effects. Further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials, and the development of novel analogs and synthesis methods should be investigated to improve its therapeutic properties.
Synthesis Methods
The synthesis of Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of methylamine. The resulting product is purified using column chromatography to obtain this compound in high purity and yield.
properties
IUPAC Name |
methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-9-4-5-11(19-2)10(8-9)15-22(17,18)12-6-7-21-13(12)14(16)20-3/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGXELYVQDMLFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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